molecular formula C19H16F3N3O3S B6518712 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 933210-50-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6518712
CAS RN: 933210-50-5
M. Wt: 423.4 g/mol
InChI Key: LRSXLWDKAADPJO-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide, also known as EPTB, is an organic compound that has been studied for its potential medicinal and therapeutic applications. It is a sulfonamide derivative of 3-(trifluoromethyl)benzene-1-sulfonamide, and has been found to have a variety of effects on biochemical and physiological processes.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential medicinal and therapeutic applications, as well as its potential as an insecticide. In particular, it has been studied for its potential applications in the treatment of cancer, as well as its potential use as an antifungal agent. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has been studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential use in the treatment of certain types of bacterial infections.

Mechanism of Action

The exact mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood, however, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By blocking this enzyme, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is thought to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is thought to act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has been found to have a variety of effects on biochemical and physiological processes. In particular, it has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, it has been found to have anti-bacterial and anti-fungal properties, as well as the potential to act as an insecticide. Furthermore, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide has been found to have neuroprotective properties, and has been found to be effective in the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide in laboratory experiments is its low toxicity. Additionally, N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of using N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide in laboratory experiments is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the exact mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is not yet fully understood, which can make it difficult to predict the exact effects of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide on biochemical and physiological processes.

Future Directions

The potential future directions for the use of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide include further studies into its mechanism of action and potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. Additionally, further studies into the potential use of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide as an insecticide and its potential use in the treatment of bacterial infections are needed. Additionally, further studies into the potential use of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide as an antioxidant and its potential use in the treatment of inflammation are needed. Finally, further studies into the potential use of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide as a neuroprotective agent are needed.

Synthesis Methods

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is synthesized through a reaction of 3-(trifluoromethyl)benzene-1-sulfonamide with ethoxypyridazin-3-yl chloride in the presence of a base. This reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of 25 °C. The reaction is typically complete within 4 hours, and the product is isolated and purified through a series of chromatographic techniques.

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-2-28-18-10-9-17(23-24-18)13-5-3-7-15(11-13)25-29(26,27)16-8-4-6-14(12-16)19(20,21)22/h3-12,25H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXLWDKAADPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

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